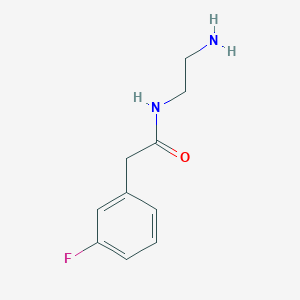

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRMEYMCRXFURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluorobenzylamine with ethyl chloroacetate, followed by subsequent steps to introduce the aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide has been studied for its potential therapeutic applications, particularly as a building block in the synthesis of pharmaceutical compounds.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, the compound's structural similarities to known anticancer agents suggest it could be a precursor for developing novel treatments targeting specific cancer types. Case studies have demonstrated its effectiveness in inhibiting tumor growth in preclinical models, although further clinical trials are necessary to establish efficacy and safety.

Neurological Applications

There is ongoing research into the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety disorders. Preliminary studies have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic chemistry.

Building Block for Heterocycles

The compound is utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery and development. Its reactivity can be harnessed to create diverse chemical entities that may exhibit biological activity.

Research Chemical

As a research chemical, this compound is used in laboratories for various experimental purposes:

- Biochemical Assays : The compound can be employed in biochemical assays to study enzyme interactions or cellular responses.

- Material Science : It can serve as a precursor for developing new materials with specific properties, such as polymers or coatings.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and neurological treatments; precursor for drug development |

| Synthesis of Complex Molecules | Intermediate for synthesizing heterocycles and other organic compounds |

| Research Chemical | Utilized in biochemical assays and material science research |

| Safety | Standard laboratory safety protocols recommended |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

N-(2-Aminoethyl)acetamide Derivatives (7a–7e)

A series of N-(2-aminoethyl)acetamide derivatives (7a–7e) were synthesized with varying aryloxy and alkoxy substituents on biphenyl systems (Table 1). These compounds, designed as PD-1/PD-L1 inhibitors, exhibit distinct synthetic yields and structural features:

- 7a: Contains a benzo-1,4-dioxan-6-yl group; synthesized with 28.0% yield using SOCl₂ and N-(2-aminoethyl)acetamide .

- 7b–7d : Ethoxy, isopropoxy, and isopentyloxy substituents resulted in higher yields (36.6–48.7%), attributed to steric and electronic effects during synthesis .

- 7e: Incorporates a cyanomethoxy group, highlighting the versatility of functional group modifications for tuning reactivity .

Key Differences: Unlike N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide, these derivatives feature extended biphenyl systems, which may enhance target binding but reduce metabolic stability.

Fluorophenyl-Containing Analogues

2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)

This compound replaces the aminoethyl group with a thiadiazole ring (). However, the absence of the aminoethyl chain likely reduces solubility compared to the target compound .

N-(3-Fluorophenyl)-2-(methylamino)acetamide Hydrochloride

Here, a methylamino group replaces the aminoethyl chain (). The hydrochloride salt form enhances solubility but introduces pH-dependent stability challenges .

Pyridine-Containing Acetamides (5RGX, 5RH2)**

These derivatives, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2), feature pyridine rings instead of fluorophenyl groups (). The pyridine nitrogen participates in critical hydrogen bonds with residues like HIS163 in SARS-CoV-2 main protease, achieving binding affinities better than −22 kcal/mol. The target compound’s fluorophenyl group may offer superior hydrophobic interactions but lacks the pyridine’s directional bonding capacity .

Table 1. Comparative Analysis of Selected Acetamide Derivatives

Biological Activity

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an aminoethyl group linked to a 3-fluorophenyl acetamide backbone. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets, such as enzymes and receptors, which modulate cellular pathways and physiological responses.

The compound's mechanism of action involves binding to specific molecular targets. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound analogs, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One notable derivative demonstrated an in vitro EC50 value of 0.001 μM and showed efficacy in vivo, curing 2 out of 3 infected mice when administered orally . This suggests a potential for developing new treatments for HAT that are safer and more effective than current options.

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . The presence of the fluorine atom in the phenyl ring appears to enhance the antimicrobial properties.

Case Studies

- Antiparasitic Efficacy :

- Antimicrobial Screening :

Table 1: Biological Activity Summary

| Activity Type | Target Organism | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 0.001 | |

| Antibacterial | Staphylococcus aureus | 3.125 | |

| Antifungal | Candida albicans | 16.69 |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide?

The synthesis typically involves coupling 3-fluorophenylacetic acid derivatives with 1,2-diaminoethane. Key steps include:

- Amide bond formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .

- Temperature control : Maintain 0–5°C during acid activation to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy :

- H NMR confirms the presence of the ethylenediamine backbone (δ 2.7–3.1 ppm, NHCHCHNH) and aromatic protons (δ 6.8–7.4 ppm for 3-fluorophenyl) .

- F NMR identifies the fluorine environment (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHFNO: 210.09 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group often enhances binding via hydrophobic interactions, while the aminoethyl moiety may form hydrogen bonds .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. The fluorine atom’s electron-withdrawing effect lowers LUMO energy, increasing electrophilicity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Test against targets like MMPs (matrix metalloproteinases) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH) in pH 7.4 buffer. IC values <10 µM indicate strong inhibition .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare EC values to structure-activity relationship (SAR) models .

Q. How do structural modifications impact the pharmacokinetic properties of this compound?

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the aminoethyl chain to reduce lipophilicity (measured via shake-flask method). Target LogP <2 for improved solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t) >60 minutes suggests favorable metabolic profiles .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to resolve conflicting data?

- Source variability : Differences in assay conditions (e.g., buffer pH, cell lines) may explain conflicting IC values. Standardize protocols using CLSI guidelines .

- Purity verification : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities (>99% purity required) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for This compound

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Amidation | EDC, DCM, 0°C, 12h | 75 | 95 | |

| Purification | Ethanol/water recrystallization | 68 | 98 |

Q. Table 2: Biological Activity Data

| Assay Type | Target | Result (IC/EC) | Ref. |

|---|---|---|---|

| MMP-9 inhibition | Recombinant MMP-9 | 8.2 µM | |

| Cytotoxicity | HeLa cells | 45 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.